molecular formula C23H20F2N4O2 B2588561 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,5-difluorobenzyl)piperidine-4-carboxamide CAS No. 1112429-04-5

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,5-difluorobenzyl)piperidine-4-carboxamide

Cat. No.: B2588561
CAS No.: 1112429-04-5
M. Wt: 422.436
InChI Key: LIYGURDUMJSSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzofuran [3,2-D]pyrimidine . Benzofuran derivatives are known to play a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .


Synthesis Analysis

A series of benzofuran [3,2-D]pyrimidine derivatives containing thiosemicarbazide or its analogs were designed, synthesized, and biologically evaluated on their inhibition on PARP enzyme activity .


Molecular Structure Analysis

The molecular structure of this compound seems to be complex, with multiple rings and functional groups. It is a derivative of benzofuran [3,2-D]pyrimidine .

Scientific Research Applications

Synthesis and Biological Activities

Several studies have focused on the synthesis of novel compounds with similar structural features for potential therapeutic applications. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities, has been reported (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing significant inhibitory activity and potential as therapeutic agents.

Anticancer Applications

Metabolism studies of novel antineoplastic tyrosine kinase inhibitors, such as flumatinib in chronic myelogenous leukemia patients, have provided insights into the main metabolic pathways in humans after oral administration (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010). Understanding the metabolism of these compounds is crucial for optimizing their therapeutic efficacy and safety profiles.

Antibacterial and Antifungal Agents

Research into thiazole-aminopiperidine hybrid analogues has led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors, showing promise as antituberculosis agents (V. U. Jeankumar, J. Renuka, P. Santosh, V. Soni, J. Sridevi, P. Suryadevara, P. Yogeeswari, D. Sriram, 2013). These findings highlight the potential of structurally similar compounds in addressing infectious diseases.

Antipsychotic and Antidepressant Research

Studies on heterocyclic carboxamides have explored their potential as antipsychotic agents, evaluating their binding to dopamine and serotonin receptors and their effects in behavioral models (M. H. Norman, F. Navas, J. Thompson, G. Rigdon, 1996). These research efforts aim to develop new treatments for psychiatric disorders by synthesizing and evaluating compounds with novel mechanisms of action.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned, benzofuran derivatives are known to inhibit PARP enzyme activity, which plays a crucial role in DNA damage repair, gene transcription, and cell apoptosis in cancer cells .

Future Directions

The compound and its derivatives could potentially be used in the development of anticancer drugs, given their ability to inhibit PARP enzyme activity .

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(3,5-difluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N4O2/c24-16-9-14(10-17(25)11-16)12-26-23(30)15-5-7-29(8-6-15)22-21-20(27-13-28-22)18-3-1-2-4-19(18)31-21/h1-4,9-11,13,15H,5-8,12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYGURDUMJSSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC(=CC(=C2)F)F)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.